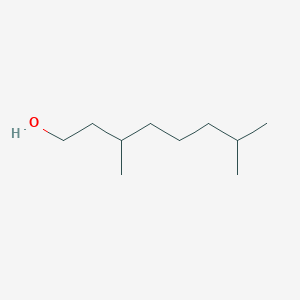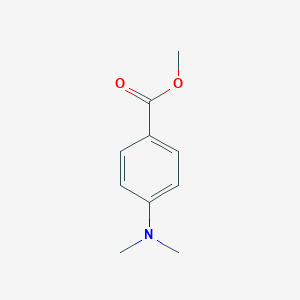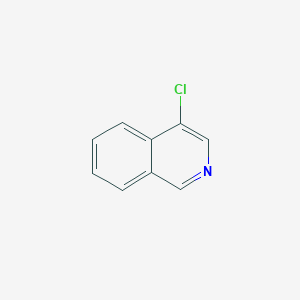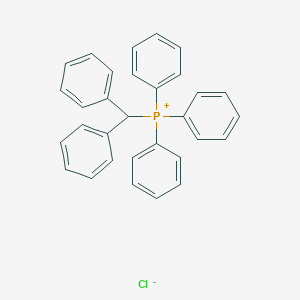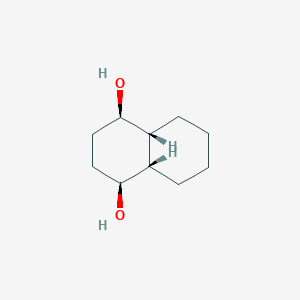
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol, also known as tetrahydronaphthalene-1,4-diol, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the regulation of various signaling pathways, including the NF-κB and Nrf2 pathways.
Efectos Bioquímicos Y Fisiológicos
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been found to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is its low toxicity, which makes it suitable for use in lab experiments. Additionally, it is readily available and cost-effective. However, one of the limitations of using (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several potential future directions for the research on (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its therapeutic effects. Finally, it would be interesting to investigate the potential synergistic effects of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol with other compounds, which may enhance its therapeutic efficacy.
Conclusion:
In conclusion, (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, and it has potential therapeutic applications in the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and to identify potential targets for its therapeutic effects.
Métodos De Síntesis
The synthesis of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol involves the reduction of naphthalene-1,4-dione using sodium borohydride. This method has been reported in several research articles, and it has been found to be efficient and cost-effective.
Aplicaciones Científicas De Investigación
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, it has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
1127-51-1 |
|---|---|
Nombre del producto |
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1S,4R,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-12H,1-6H2/t7-,8+,9-,10+ |
Clave InChI |
FHJSOCHUPDXCJI-YNFQOJQRSA-N |
SMILES isomérico |
C1CC[C@H]2[C@@H](C1)[C@@H](CC[C@@H]2O)O |
SMILES |
C1CCC2C(C1)C(CCC2O)O |
SMILES canónico |
C1CCC2C(C1)C(CCC2O)O |
Sinónimos |
(1R,4aα,8aα)-Decahydro-1α,4α-naphthalenediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



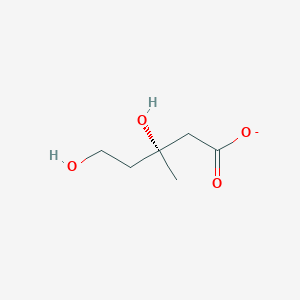

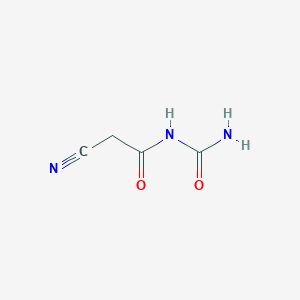

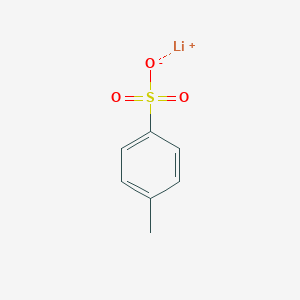
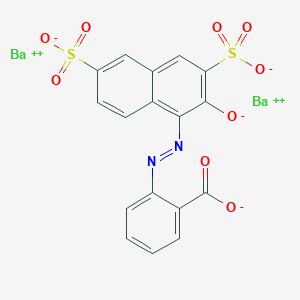
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
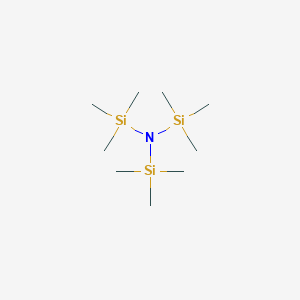
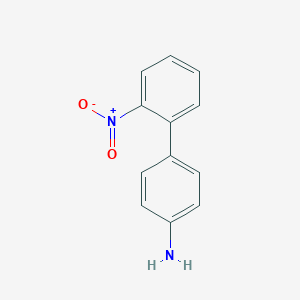
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
